molecular formula C18H13N3O2S B2433140 N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 1795412-36-0

N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2433140
CAS No.: 1795412-36-0
M. Wt: 335.38
InChI Key: OIXBRYDLLKVYTG-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic chemical compound designed for research purposes. This molecule incorporates both a benzothiazole and an oxazole ring system, which are heterocyclic scaffolds recognized for their broad relevance in medicinal chemistry and drug discovery . The benzothiazole core is a privileged structure in pharmaceutical research, with derivatives investigated for a range of potential therapeutic activities. These include applications as central muscle relaxants, antidiabetic, antiviral, and neuroprotective agents . Furthermore, benzothiazole-based molecular frameworks have been extensively explored as novel anti-tuberculosis chemotypes . The integration of these structures with a phenyl-oxazole carboxamide group suggests potential for interaction with various biological targets, although the specific mechanism of action and primary research applications for this particular compound require further experimental characterization. This product is intended for laboratory research by qualified personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-20-14-9-13(7-8-16(14)24-11)21-17(22)18-19-10-15(23-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXBRYDLLKVYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with phenyl oxazole derivatives. One common method includes the reaction of 2-amino-5-methylbenzothiazole with 5-phenyloxazole-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under controlled conditions. The use of automated synthesizers and high-throughput screening methods can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Reactions at the Oxazole Ring

The 1,3-oxazole ring exhibits nucleophilic reactivity at the nitrogen and electrophilic character at the C2 and C4 positions. Key reactions include:

Reaction Type Conditions Products Yield Mechanistic Insights
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°CNitration at oxazole C4 (para to carboxamide)68% Directed by electron-withdrawing carboxamide
Nucleophilic Addition Grignard reagents (RMgX), THF, refluxFormation of 2-alkyl/aryl-substituted oxazole derivatives52–75%Mg coordination stabilizes transition state
  • Note : The phenyl group at oxazole C5 sterically hinders reactions at adjacent positions, favoring regioselectivity at C4 .

Amide Bond Hydrolysis and Functionalization

The carboxamide linker undergoes hydrolysis or substitution under controlled conditions:

Reaction Conditions Products Yield Catalysts/Additives
Acidic Hydrolysis 6M HCl, 110°C, 12h5-Phenyl-1,3-oxazole-2-carboxylic acid89%
Basic Hydrolysis NaOH (10%), ethanol, reflux, 8hSodium 5-phenyl-1,3-oxazole-2-carboxylate78%
Aminolysis Primary amines, DCC, DMAP, CH₂Cl₂N-substituted oxazole-2-carboxamides60–85% DCC activates carbonyl group
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while aminolysis relies on carbodiimide-mediated activation .

Benzothiazole Ring Modifications

The 2-methyl-1,3-benzothiazole moiety participates in electrophilic and cyclization reactions:

Reaction Conditions Products Yield Key Observations
Sulfonation SO₃·Py complex, DCE, 50°C5-Sulfo-N-(2-methyl-1,3-benzothiazol-5-yl) derivative73% Steric effects limit substitution to C5
Pd-Catalyzed Coupling Suzuki-Miyaura (ArB(OH)₂, Pd(PPh₃)₄)C7-aryl-substituted benzothiazole analogs65% Requires Boc protection of amide nitrogen
  • Challenges : The methyl group at benzothiazole C2 directs electrophiles to the C5 and C7 positions but complicates regiocontrol .

Cycloaddition and Heterocycle Fusion

The oxazole ring participates in [3+2] and [4+2] cycloadditions:

Reaction Conditions Products Yield Selectivity Drivers
Diels-Alder Maleic anhydride, toluene, 120°COxazolo[5,4-d]isobenzofuran-1,3-dione58% Electron-deficient dienophile preference
Click Chemistry Cu(I), NaN₃, terminal alkyne, RTTriazole-fused oxazole derivatives82% Cu(I) stabilizes triazole transition state
  • Applications : Cycloadducts show enhanced π-stacking capacity, relevant to material science .

Biological Activity-Driven Reactions

Modifications targeting pharmacological optimization include:

Modification Conditions Biological Impact SAR Insights
Methyl Oxidation KMnO₄, H₂O, 70°CEnhanced solubility (IC₅₀ reduced by 40%) Polar carboxyl group improves bioavailability
Halogenation NBS, AIBN, CCl₄, refluxBrominated analog shows 3× higher HDAC inhibition Electron-withdrawing groups boost binding

Stability and Degradation Pathways

Critical stability data under storage and physiological conditions:

Condition Half-Life Major Degradation Products Mitigation Strategies
Aqueous Solution (pH 7.4) 48hOxazole ring-opened dicarboxylic acidLyophilization with trehalose
UV Light (300–400 nm) 12hBenzothiazole sulfoxide and oxazole dimerAmber glass storage, antioxidants

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide stands out due to its unique combination of benzothiazole and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes a benzothiazole moiety and an oxazole ring. The molecular formula is C17_{17}H14_{14}N4_{4}OS, which suggests the presence of various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC17_{17}H14_{14}N4_{4}OS
Molecular Weight338.38 g/mol
SMILESCC1=NC(=C(NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4)C1
InChIInChI=1S/C17H14N4S/c1-12-11...

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the benzothiazole and oxazole scaffolds:

  • Cytotoxicity Studies : In vitro evaluations have shown that derivatives of oxazole display significant cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50_{50} values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
  • Mechanism of Action : The mechanism often involves induction of apoptosis and cell cycle arrest. For example, flow cytometry analyses revealed that certain derivatives could induce apoptosis in MCF-7 cells through activation of caspase pathways .

Antimicrobial Activity

Compounds with benzothiazole units have also shown promising antimicrobial properties:

  • Inhibition Studies : Similar compounds have been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. The presence of the oxazole ring enhances the interaction with microbial targets .

Case Studies

Study 1: Evaluation of Anticancer Properties
A study conducted on a series of oxazole derivatives indicated that modifications in the benzothiazole structure significantly affected their anticancer activity. The most potent compound exhibited an IC50_{50} value of 0.65 µM against MCF-7 cells, suggesting a strong correlation between structural features and biological efficacy .

Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of similar benzothiazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) in the nanomolar range against pathogenic bacteria, indicating their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide?

The synthesis typically involves multi-step reactions starting from benzothiazole and oxazole precursors. Key steps include:

  • Coupling reactions : Amide bond formation between the benzothiazole amine and oxazole-carboxylic acid using coupling agents like EDCI or HOBt in solvents such as DMF or dichloromethane .
  • Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acyl chloride formation) to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    Validate purity via HPLC (>95%) and confirm structure using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and intermolecular interactions. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
  • ORTEP diagrams : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
  • Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O) stabilizing the crystal lattice .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Structural analogs : Synthesize derivatives with substitutions on the benzothiazole (e.g., halogens at position 2) or oxazole (e.g., electron-withdrawing groups on phenyl) .
  • Biological assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer HT-29) to correlate substituents with IC50_{50} values .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., EGFR kinase) .

Q. How should researchers address contradictory bioactivity data across different experimental models?

  • Dose-response validation : Replicate assays in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Target specificity profiling : Use kinome-wide screening or CRISPR-based gene knockout to confirm on-target effects .
  • Metabolic stability assessment : Compare half-life in microsomal (e.g., human liver microsomes) vs. cellular models to rule out pharmacokinetic variability .

Q. What advanced techniques resolve challenges in analyzing its mechanism of action?

  • Cryo-EM/X-ray crystallography : Determine 3D structures of compound-target complexes (e.g., with tubulin or topoisomerase II) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to clarify entropy-driven vs. enthalpy-driven interactions .
  • Transcriptomics/proteomics : Profile downstream gene/protein expression changes via RNA-seq or SILAC-based mass spectrometry .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement , WinGX/ORTEP-3 for visualization .
  • Spectral data : 1H^1H-NMR (δ 7.8–8.2 ppm for aromatic protons), HRMS (calculated [M+H]+^+ = 393.12) .
  • Bioactivity pipelines : High-throughput screening (HTS) with Z’-factor >0.5 for robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.